(1,3-Dibromopropan-2-yl)cyclobutane
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Overview
Description
(1,3-Dibromopropan-2-yl)cyclobutane is an organic compound with the molecular formula C7H12Br2 It is a cyclobutane derivative where a cyclobutane ring is substituted with a 1,3-dibromopropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dibromopropan-2-yl)cyclobutane typically involves the bromination of cyclobutane derivatives. One common method is the reaction of cyclobutylmethanol with phosphorus tribromide (PBr3) to form the corresponding dibromide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using bromine or other brominating agents. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(1,3-Dibromopropan-2-yl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: It can be oxidized to form corresponding ketones or reduced to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are used.
Major Products Formed
Substitution Reactions: Formation of alcohols or ethers.
Elimination Reactions: Formation of alkenes.
Oxidation Reactions: Formation of ketones or carboxylic acids.
Reduction Reactions: Formation of alkanes.
Scientific Research Applications
(1,3-Dibromopropan-2-yl)cyclobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,3-Dibromopropan-2-yl)cyclobutane involves its interaction with various molecular targets. The bromine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The cyclobutane ring provides a rigid framework that can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
(1,2-Dibromopropan-2-yl)cyclobutane: Similar structure but with bromine atoms at different positions.
(1,3-Dichloropropan-2-yl)cyclobutane: Similar structure but with chlorine atoms instead of bromine.
(1,3-Diiodopropan-2-yl)cyclobutane: Similar structure but with iodine atoms instead of bromine.
Uniqueness
(1,3-Dibromopropan-2-yl)cyclobutane is unique due to the presence of bromine atoms, which can participate in a variety of chemical reactions The cyclobutane ring provides a stable and rigid structure, making it a valuable building block in organic synthesis
Properties
IUPAC Name |
1,3-dibromopropan-2-ylcyclobutane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Br2/c8-4-7(5-9)6-2-1-3-6/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPGJVSEWLAHMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CBr)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2155855-33-5 |
Source
|
Record name | (1,3-dibromopropan-2-yl)cyclobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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